(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid

Description

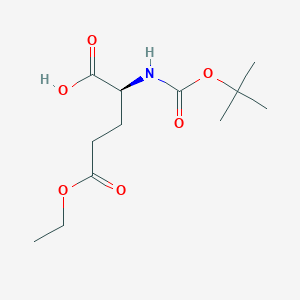

(S)-2-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid is a protected derivative of L-glutamic acid. Its structure features:

- Boc (tert-butoxycarbonyl) protection on the α-amino group.

- Ethyl ester on the γ-carboxylic acid (5-ethoxy-5-oxo).

- Free α-carboxylic acid group.

This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry due to its stereochemical stability and selective deprotection properties. Its molecular formula is C₁₂H₂₁NO₆, with a molecular weight of 275.30 g/mol (calculated based on structural analogs) .

Properties

Molecular Formula |

C12H21NO6 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

(2S)-5-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H21NO6/c1-5-18-9(14)7-6-8(10(15)16)13-11(17)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,17)(H,15,16)/t8-/m0/s1 |

InChI Key |

OZWIELRLNJLCDQ-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCOC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.

- Introduction of the ethoxy substituent at the 5-position.

- Formation of the ketone (oxo) functional group at the same position.

- Purification and isolation of the final product.

This multi-step approach ensures stereochemical integrity and functional group compatibility.

Stepwise Preparation Method

Step 1: Boc Protection of the Amino Group

- Starting from the corresponding amino acid (e.g., L-glutamic acid or its derivatives), the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O).

- Reaction conditions: typically performed in aqueous-organic solvent mixtures such as 1,4-dioxane/water or ethyl acetate/water at 0–30°C.

- A base such as potassium carbonate or triethylamine is used to neutralize the released acid.

- The reaction proceeds over several hours (up to 11 hours) with stirring.

- The Boc-protected intermediate is isolated after extraction and solvent removal.

Step 2: Introduction of the Ethoxy Group

- The ethoxy group is introduced via alkylation of a suitable precursor (e.g., a hydroxyl or enolizable position) using ethyl halides like ethyl bromide or ethyl chloroformate.

- Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are employed to deprotonate the nucleophile.

- The reaction is typically conducted under anhydrous conditions at low temperatures (-20 to 30°C) to maintain stereochemical purity.

- After completion, the reaction mixture is quenched, and the product is extracted.

Step 3: Formation of the Ketone Functional Group

- The ketone at the 5-position is introduced by oxidation of an alcohol intermediate.

- Common oxidizing agents include Swern oxidation reagents (oxalyl chloride/DMSO) or Dess-Martin periodinane.

- The oxidation is carried out at low temperatures (-75 to -70°C) to avoid side reactions.

- The reaction mixture is then worked up by aqueous extraction and solvent removal.

Step 4: Purification

- The crude product is purified by recrystallization or chromatographic techniques such as silica gel column chromatography using hexane/ethyl acetate gradients.

- The purified product is characterized by standard analytical methods to confirm structure and purity.

Representative Experimental Data

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, K2CO3, 1,4-dioxane/water | 0–30 | 11 hours | 85–90 | Stirring, aqueous-organic biphasic system |

| Ethoxy Introduction | Ethyl bromide, NaH, anhydrous THF or DCM | -20 to 30 | 1–3 hours | 75–80 | Anhydrous, inert atmosphere |

| Ketone Formation | Swern oxidation (oxalyl chloride/DMSO) or Dess-Martin periodinane | -75 to -70 | 30–90 minutes | 70–85 | Low temperature oxidation |

| Purification | Silica gel chromatography or recrystallization | Room temperature | Variable | — | Hexane/ethyl acetate solvent system |

Industrial and Large-Scale Synthesis Considerations

- Industrial processes optimize reaction times, reagent stoichiometry, and solvent recycling.

- Continuous flow reactors and automated systems are utilized for better control of temperature and reaction parameters.

- Purification steps are scaled using crystallization and preparative chromatography.

- Waste management and solvent recovery are critical for environmental compliance.

Analytical Verification of Product Purity and Stereochemistry

- Chiral High-Performance Liquid Chromatography (HPLC): Used to verify enantiomeric purity employing chiral stationary phases (e.g., Chiralpak AD-H or OD-H).

- Optical Rotation: Measurement of specific rotation ([α]D) confirms stereochemical integrity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm chemical structure and stereochemistry via characteristic splitting patterns.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared (IR) Spectroscopy: Confirms functional groups such as Boc, ketone, and ester moieties.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Amino Group Protection | Boc protection using di-tert-butyl dicarbonate | Boc2O, K2CO3, aqueous-organic solvent, 0–30°C | High yield Boc-protected intermediate |

| Ethoxy Group Introduction | Alkylation via ethyl bromide or ethyl chloroformate | NaH or K2CO3, anhydrous solvent, low temp | Efficient ethoxy substitution |

| Ketone Functionalization | Oxidation of alcohol intermediate | Swern oxidation or Dess-Martin periodinane, low temp | Clean ketone formation |

| Purification | Recrystallization or silica gel chromatography | Hexane/ethyl acetate gradient | High purity final product |

| Analytical Characterization | Chiral HPLC, optical rotation, NMR, MS, IR | Standard analytical instrumentation | Confirmation of structure and purity |

The preparation of this compound involves a well-established multi-step synthetic route starting from amino acid precursors. The key steps include Boc protection of the amino group, ethoxy group introduction via alkylation, and ketone formation through oxidation. These steps require careful control of reaction conditions to maintain stereochemical purity and achieve high yields. The final product is purified using chromatographic or crystallization methods and characterized by advanced analytical techniques to confirm its structure and enantiomeric purity. Industrial-scale synthesis adapts these methods with process optimization and automation to meet demand while maintaining quality.

This comprehensive synthesis approach is supported by recent technical disclosures and peer-reviewed literature, reflecting current best practices in amino acid derivative synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amine derivatives. Substitution reactions can result in the formation of free amines or other functionalized derivatives.

Scientific Research Applications

(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid (CAS No. 65487-73-2), also known as Boc-L-glutamate-5-ethyl ester, is a chemical compound with applications in various industries and research fields . It is a tert-butyloxycarbonyl-protected amino acid .

Chemical and Physical Properties

- Chemical Name: this compound

- Synonyms: Boc-L-glutamate-5-ethyl ester, L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-ethyl ester, (2S)-5-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

- Molecular Formula: C12H21NO6

- Molecular Weight: 275.3

Applications

Tert-butyl esters, including this compound, have applications in synthetic organic chemistry . It can be used as starting material in dipeptide synthesis with coupling reagents .

Dipeptide Synthesis

Tert-butyloxycarbonyl-protected amino acids, such as this compound, are used to create room-temperature ionic liquids, which, in turn, act as starting materials in dipeptide synthesis . A specific coupling reagent, N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide, has been found to enhance amide formation in these compounds without needing a base, leading to dipeptides in satisfactory yields within 15 minutes .

This compound is also potentially valuable in drug discovery, flavors, fragrances, and pharmaceuticals .

Mechanism of Action

The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group under acidic conditions, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Ester Groups

a) Methoxy vs. Ethoxy Esters

The most direct analog is (S)-2-((tert-butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid (CAS 45214-91-3):

The ethyl ester enhances steric bulk and stability under basic conditions, making it less prone to premature hydrolysis compared to the methoxy analog .

b) Boc vs. Other Protecting Groups

Compounds with alternative protecting groups, such as Cbz (benzyloxycarbonyl) , exhibit distinct reactivity:

Boc is favored for its acid-labile nature, while Cbz requires hydrogenolysis, limiting its use in hydrogen-sensitive reactions .

Positional Isomerism

a) Amino Group Placement

The compound (S)-4-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid (CAS 86938-17-2) shifts the Boc group to the 4th carbon:

| Property | 2-Amino Isomer (Target Compound) | 4-Amino Isomer |

|---|---|---|

| Structure | Boc on α-carbon, ethyl ester on γ-acid | Boc on δ-carbon, ethyl ester on γ-acid |

| Synthetic Utility | Compatible with standard peptide coupling | Requires specialized coupling reagents |

| Biological Activity | Predictable interactions in peptides | Altered backbone conformation |

The 2-amino isomer is more commonly used due to its alignment with natural amino acid configurations .

Substituent Modifications

a) Functional Group Replacements

These modifications tailor the compound for specific applications, such as metal coordination (pyridyl) or pH-dependent solubility (dimethylamino) .

Biological Activity

(S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid, commonly referred to as Boc-L-glutamate-5-ethyl ester, is a chiral compound with significant potential in medicinal chemistry and biochemistry. Its unique structural characteristics, including a tert-butoxycarbonyl (Boc) protecting group, an ethoxy group, and an oxo functional group, contribute to its biological activity and applications in various therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : C12H21NO6

- Molecular Weight : 275.30 g/mol

- CAS Number : 65487-73-2

The compound is classified as an amino acid derivative, which plays a crucial role in metabolic pathways and protein synthesis. The Boc group serves as a protective moiety that facilitates selective reactions during synthesis, while the ethoxy and oxo groups enhance its reactivity.

Research indicates that this compound may interact with various biological targets involved in metabolic processes. The compound's structure suggests potential interactions with enzymes and receptors critical for cellular functions.

2. Pharmacological Predictions

Computer-aided drug design tools such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the pharmacological effects of this compound. These predictions highlight its potential roles in:

- Metabolic Enzyme Modulation : Influencing metabolic pathways by interacting with key enzymes.

- Neurotransmitter Regulation : Potential effects on neuronal signaling pathways.

3. In Vitro Studies

In vitro assays have been conducted to evaluate the binding affinity of this compound with various biological targets. Techniques such as molecular docking simulations help elucidate its mechanism of action and therapeutic benefits.

Case Study 1: Interaction with Enzymes

A study investigated the interaction of this compound with specific metabolic enzymes. The findings indicated that the compound exhibits competitive inhibition against certain enzymes involved in amino acid metabolism, suggesting its potential for modulating metabolic disorders.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective properties of this compound. Results demonstrated that it could reduce oxidative stress markers in neuronal cell cultures, indicating potential applications in neurodegenerative diseases.

Comparative Analysis

A comparative analysis of similar compounds reveals unique features of this compound, particularly regarding its protective groups and functional modifications.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Boc-L-glutamate | C12H21NO6 | Ethoxy group enhances solubility; Boc group protects amino functionality |

| Other Amino Acid Derivatives | Varies | Typically lack the ethoxy modification which may limit solubility or reactivity |

Applications

This compound has potential applications in:

- Drug Development : As a precursor or intermediate in synthesizing bioactive compounds.

- Nutraceuticals : Possible use as a dietary supplement due to its amino acid properties.

- Research : Valuable in studies focusing on metabolic pathways and enzyme interactions.

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound during peptide synthesis?

The Boc group serves as a temporary protecting agent for the amino group, preventing unwanted side reactions (e.g., premature peptide bond formation or oxidation) during solid-phase peptide synthesis (SPPS). It is stable under acidic conditions but can be selectively removed using trifluoroacetic acid (TFA), enabling sequential coupling of amino acids. This compound’s ethyl ester moiety further stabilizes the carboxylate group, ensuring compatibility with SPPS protocols .

Q. What are the standard synthetic routes for preparing (S)-2-((tert-butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid?

Synthesis typically involves:

- Step 1: Protection of the α-amino group of L-glutamic acid using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Step 2: Selective esterification of the γ-carboxylic acid with ethanol via acid-catalyzed Fischer esterification or coupling reagents like DCC/DMAP.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How is the stereochemical integrity of the compound verified during synthesis?

Chiral HPLC or polarimetry is used to confirm the (S)-configuration. For example, a Chiralpak AD-H column with a hexane/isopropanol mobile phase can resolve enantiomeric impurities. Optical rotation values (e.g., [α]²⁵D = +12.5° in methanol) are cross-referenced against literature to validate retention of stereochemistry .

Advanced Research Questions

Q. How can researchers optimize Boc protection to minimize racemization in this compound?

Racemization at the α-carbon is mitigated by:

- Using low temperatures (0–5°C) during Boc activation with Boc₂O.

- Avoiding prolonged exposure to strong bases (e.g., triethylamine >2 equivalents).

- Employing HOBt (hydroxybenzotriazole) as an additive to suppress base-induced epimerization. Monitoring via ¹H NMR (e.g., splitting of α-proton signals at δ 4.2–4.5 ppm) ensures minimal racemization (<2%) .

Q. What analytical methods are recommended for resolving contradictory data on reaction yields?

Conflicting yield reports (e.g., 60–85%) often arise from variations in solvent purity or workup procedures. To resolve this:

- Use Karl Fischer titration to ensure anhydrous conditions (<50 ppm H₂O) in the reaction solvent (e.g., dichloromethane).

- Quantify intermediates via LC-MS at each step (e.g., m/z 304.3 [M+H]+ for the Boc-protected intermediate).

- Compare TLC Rf values (e.g., 0.3 in ethyl acetate/hexane 1:1) across batches to identify inconsistencies .

Q. How does the ethyl ester group influence the compound’s reactivity in peptide coupling reactions?

The ethyl ester at the γ-position:

- Reduces steric hindrance compared to bulkier esters (e.g., tert-butyl), improving coupling efficiency with carbodiimide reagents.

- Enhances solubility in organic solvents (e.g., DMF), facilitating homogeneous reaction conditions.

- Can be selectively hydrolyzed under mild alkaline conditions (e.g., LiOH/THF/H₂O) post-SPPS to regenerate the free carboxylic acid .

Q. What strategies address low yields in large-scale syntheses of this compound?

Scale-up challenges include inefficient Boc protection and esterification. Solutions:

- Replace Boc₂O with Boc-OSu (succinimidyl carbonate) for faster, exothermic reaction control.

- Use flow chemistry for continuous esterification, reducing side product formation.

- Implement in-line FTIR to monitor reaction progress and optimize stoichiometry (e.g., 1.1 equiv Boc-OSu) .

Comparative Structural Analysis

Q. How do structural modifications in related compounds affect their application in peptide synthesis?

Methodological Best Practices

- Purification: Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) for final purification to remove trace impurities.

- Storage: Store at –20°C under argon to prevent ester hydrolysis or Boc group degradation.

- Safety: Handle in fume hoods; the compound may release isobutylene gas upon decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.